![molecular formula C23H26N4O3 B2519564 N-(3,4-dimethoxybenzyl)-1-quinoxalin-2-ylpiperidine-4-carboxamide CAS No. 941898-90-4](/img/structure/B2519564.png)
N-(3,4-dimethoxybenzyl)-1-quinoxalin-2-ylpiperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-dimethoxybenzyl)-1-quinoxalin-2-ylpiperidine-4-carboxamide, commonly known as DMXAA, is a synthetic compound that has been extensively studied for its potential use in cancer treatment. DMXAA was first synthesized in the 1990s and has since been the subject of numerous scientific studies.
Scientific Research Applications
- Piperidine derivatives have garnered attention for their potential as anticancer agents. Researchers have explored the cytotoxic effects of this compound against various cancer cell lines. Investigating its mechanism of action and efficacy in inhibiting tumor growth is crucial for developing targeted therapies .
- The compound’s structure suggests it may interact with kinases. Kinase inhibitors play a vital role in cancer treatment, as they disrupt signaling pathways involved in cell proliferation and survival. Further studies are needed to evaluate its selectivity and potency against specific kinases .
- Piperidine derivatives have shown neuroprotective effects in preclinical models. Researchers have explored their potential in mitigating neurodegenerative conditions such as Alzheimer’s and Parkinson’s diseases. Investigating their impact on neuronal function and oxidative stress is essential .
- Inflammation contributes to various diseases. Piperidine-based compounds have been investigated for their anti-inflammatory effects. Understanding their interactions with inflammatory pathways and cytokines could lead to novel therapeutic strategies .
- Piperidine derivatives often exhibit antimicrobial properties. Researchers have studied their effectiveness against bacteria, fungi, and parasites. Investigating their mode of action and potential synergy with existing antibiotics is crucial for combating drug-resistant pathogens .
- Piperidines serve as valuable building blocks in chemical synthesis. Researchers explore their reactivity in various transformations, such as cyclizations, annulations, and multicomponent reactions. Understanding their synthetic versatility aids in designing novel drug candidates .
Anticancer Activity
Kinase Inhibition
Neuroprotection and Neurodegenerative Diseases
Anti-inflammatory Properties
Antimicrobial Activity
Chemical Biology and Medicinal Chemistry
Mechanism of Action
Target of Action
Related compounds such as quinoxalines and triazoles have been reported to exhibit broad-spectrum antibacterial activity . They are also known to be effective against fungal infections .
Mode of Action
It is known that related compounds interact with their targets, leading to a reduction in the number of plaques by 25% at 20 mg/ml .
Biochemical Pathways
It can be inferred that the compound may affect the pathways related to bacterial and fungal infections, given the antimicrobial properties of related compounds .
Pharmacokinetics
The compound has a molecular weight of 35941600, a density of 113g/cm3, and a boiling point of 5593ºC at 760 mmHg . These properties may influence its bioavailability.
Result of Action
Related compounds have shown promising antiviral activity and exhibit antibacterial and/or antifungal activities .
properties
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-1-quinoxalin-2-ylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O3/c1-29-20-8-7-16(13-21(20)30-2)14-25-23(28)17-9-11-27(12-10-17)22-15-24-18-5-3-4-6-19(18)26-22/h3-8,13,15,17H,9-12,14H2,1-2H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKAJVIDDFMLNLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)C2CCN(CC2)C3=NC4=CC=CC=C4N=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3,4-dimethoxyphenyl)methyl]-1-(quinoxalin-2-yl)piperidine-4-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.